molecular formula C10H20N2O6S B1390035 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate CAS No. 1185299-66-4

2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Cat. No. B1390035
M. Wt: 296.34 g/mol
InChI Key: VIZZGXVRLOUGRP-UHFFFAOYSA-N
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Description

“2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate” is a biochemical used for proteomics research . It has a molecular formula of C10H18N2O2S•H2O4 and a molecular weight of 296.34 .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate” consists of 38 atoms in total: 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-3-2-5-10(7-8)13(11,12)6-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZGXVRLOUGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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